(6-Fluoro-1H-indazol-5-yl)methanol: Structural Profiling, Synthesis, and Applications in Kinase Inhibitor Discovery
(6-Fluoro-1H-indazol-5-yl)methanol: Structural Profiling, Synthesis, and Applications in Kinase Inhibitor Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) has emerged as a premium building block, providing a versatile synthetic handle (the hydroxymethyl group) attached to a highly optimized pharmacophore. The indazole core acts as a bioisostere for purines and indoles, frequently utilized to anchor molecules within the ATP-binding hinge region of kinases.
This technical guide provides an in-depth analysis of the physicochemical properties, structural advantages, and validated synthetic workflows for (6-Fluoro-1H-indazol-5-yl)methanol, specifically tailored for researchers developing targeted therapeutics such as ROCK1/2 and TTK inhibitors.
Structural and Physicochemical Profiling
The utility of (6-Fluoro-1H-indazol-5-yl)methanol stems from its precise molecular architecture. The bicyclic indazole system provides a rigid, planar scaffold capable of bidentate hydrogen bonding.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, which govern its behavior in both synthetic environments and biological systems ( [1]).
| Property | Value |
| Chemical Name | (6-Fluoro-1H-indazol-5-yl)methanol |
| CAS Number | 1360894-74-1 |
| Molecular Formula | C8H7FN2O |
| Molecular Weight | 166.15 g/mol |
| SMILES String | OCC1=CC2=C(NN=C2)C=C1F |
| Topological Polar Surface Area (TPSA) | 48.9 Ų |
| H-Bond Donors | 2 (Indazole NH, Hydroxyl OH) |
| H-Bond Acceptors | 3 (Indazole N2, Hydroxyl O, Fluorine) |
| Physical State | Solid (Off-white to light yellow powder) |
The "Fluorine Effect" on the Indazole Core
The installation of a fluorine atom at the C6 position is not merely a steric choice; it fundamentally alters the electronic landscape of the molecule. Fluorine's high electronegativity exerts a strong inductive pull across the aromatic system, which lowers the pKa of the indazole N1 proton. This modification often enhances the hydrogen-bond donor capacity of the NH group, a critical factor for tight binding in kinase hinge regions, as observed in the development of ROCK inhibitors like GSK429286A ( [2], [3]). Furthermore, the C-F bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at the C6 position, significantly improving the pharmacokinetic half-life of downstream drug candidates.
Mechanistic impact of C6-fluorination on physicochemical properties of the indazole core.
Synthetic Methodologies & Experimental Workflows
The most robust route to (6-Fluoro-1H-indazol-5-yl)methanol is the direct reduction of its corresponding carboxylic acid precursor, 6-fluoro-1H-indazole-5-carboxylic acid.
Causality in Reagent Selection
While Lithium Aluminum Hydride (LiAlH4) is a standard reducing agent for carboxylic acids, its use with polar heterocycles like indazoles is problematic. The required basic aqueous workup (Fieser method) often traps the polar indazole product within gelatinous aluminum salt emulsions, plummeting yields.
To circumvent this, we utilize Borane-Tetrahydrofuran (BH3·THF) . BH3 is highly electrophilic and exhibits exceptional chemoselectivity for electron-rich carboxylic acids over the electron-deficient indazole ring. Furthermore, the reaction can be cleanly quenched with methanol, completely avoiding emulsion-forming metal salts.
Self-Validating Protocol: Chemoselective Reduction via BH3·THF
This protocol is designed as a self-validating system, utilizing In-Process Controls (IPCs) to guarantee conversion before proceeding to isolation.
Step 1: Initiation & Solvation
-
Action: Suspend 6-fluoro-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under a continuous argon atmosphere.
-
Causality: Argon displaces atmospheric moisture, preventing the premature hydrolysis of the highly moisture-sensitive BH3·THF complex.
Step 2: Reagent Addition
-
Action: Cool the suspension to 0–5 °C using an ice bath. Add BH3·THF (1 M in THF, 3.0 eq) dropwise over 30 minutes.
-
Causality: The reduction of a carboxylic acid by borane is highly exothermic and evolves hydrogen gas. Strict thermal control and dropwise addition prevent thermal runaway and hazardous foaming.
Step 3: Reaction Propagation & IPC Validation
-
Action: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 12 hours.
-
Validation (Feedback Loop): Monitor the reaction via LC-MS. The workflow requires the complete disappearance of the starting material mass (m/z 181 [M+H]+) and the stabilization of the product mass (m/z 167[M+H]+). If m/z 181 persists, add an additional 0.5 eq of BH3·THF and stir for 2 hours before re-testing.
Step 4: Quenching
-
Action: Cool the completed reaction to 0 °C. Add anhydrous methanol dropwise until all effervescence strictly ceases.
-
Causality: Methanol safely solvolyzes unreacted borane and the intermediate borate esters, converting them into volatile trimethyl borate (B(OMe)3) and hydrogen gas, ensuring a clean crude mixture.
Step 5: Isolation
-
Action: Concentrate the mixture in vacuo, partition the residue between Ethyl Acetate and saturated aqueous NaHCO3, wash with brine, dry over Na2SO4, and evaporate to yield the pure (6-Fluoro-1H-indazol-5-yl)methanol.
Downstream Derivatization in Drug Discovery
The resulting hydroxymethyl group at the C5 position is a highly versatile synthetic node. Depending on the target pharmacophore, it can be divergently functionalized to access complex kinase inhibitors, such as Tyrosine Threonine Kinase (TTK) inhibitors ( [4]) and ROCK2 inhibitors like KD025 ( [5]).
-
Oxidation to Aldehyde: Treatment with Dess-Martin Periodinane (DMP) or Manganese Dioxide (MnO2) yields 6-fluoro-1H-indazole-5-carbaldehyde. This intermediate is primed for reductive amination, allowing the installation of complex aliphatic or cyclic amines.
-
Conversion to Halide: Reaction with Thionyl Chloride (SOCl2) in dichloromethane converts the alcohol to 5-(chloromethyl)-6-fluoro-1H-indazole, creating an excellent electrophile for SN2 nucleophilic substitution reactions.
Synthetic divergence of (6-Fluoro-1H-indazol-5-yl)methanol in drug discovery workflows.
Analytical Validation (E-E-A-T)
To ensure the scientific integrity of the synthesized building block, rigorous analytical characterization is mandatory. The causality of the spectral shifts provides definitive proof of successful synthesis:
-
1H-NMR (DMSO-d6, 400 MHz):
-
Indazole NH: Appears as a broad singlet at ~13.0 ppm. Its presence confirms the indazole ring remains intact and was not reduced.
-
Hydroxymethyl System: The definitive marker of successful reduction is the appearance of a methylene doublet (~4.6 ppm, 2H) coupling with a hydroxyl triplet (~5.2 ppm, 1H).
-
Aromatic Region: The C7-H proton will present as a distinct doublet (J ≈ 10 Hz) due to strong ortho-coupling with the C6-fluorine atom, verifying the regiochemistry of the halogen.
-
-
LC-MS (ESI+): The target compound will exhibit a dominant molecular ion peak at m/z 167.1 [M+H]+.
References
-
Title: 4-(4-(trifluoromethyl)phenyl)-N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide (GSK429286A) Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: GSK429286A | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and its Pharmacokinetic Application Source: PubMed (National Institutes of Health) URL: [Link]
